水銀(II)フッ化物

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mercury monofluoride (HgF) is an inorganic compound composed of mercury and fluorine. It is a highly reactive and toxic substance that has been studied for its potential use in various scientific research applications. In

科学的研究の応用

水銀(II)イオン検出のための蛍光材料

水銀(II)フッ化物は、Hg2+イオンを検出するための蛍光材料の開発に使用されています . これは、その簡単な操作、迅速な応答、経済的価値により、感度が高く効率的な検出方法です .

環境ガバナンスと公衆衛生保護

水銀(II)フッ化物を使用した検出方法は、環境ガバナンスと公衆衛生保護にとって非常に重要です . それらは、環境、食品、医薬品、または日用品中の微量水銀の検出に役立ちます .

センシングメカニズム

水銀(II)フッ化物は、さまざまなセンシングメカニズムで使用されています。 これらには、静的消光、光誘起電子移動、分子内電荷移動、凝集誘起発光、金属結合相互作用、水銀誘起反応、および配位子から金属へのエネルギー移動が含まれます .

新規蛍光プローブの開発

水銀(II)フッ化物は、新規蛍光Hg2+イオンプローブの設計と開発において重要な役割を果たしています . これらのプローブは、さまざまな分野における応用を促進するために使用されます .

産業上の危険検出

産業の発展に伴い、有害な重金属イオンへの暴露のリスクが高まっています。 水銀(II)フッ化物は、これらのイオンの検出に使用され、産業上の危険を軽減するのに役立ちます .

無機化学における研究開発

水銀(II)フッ化物は、無機化学の分野における研究開発に使用されています . これは、さまざまな化合物の反応と相互作用を理解するのに役立ちます

作用機序

Target of Action

Mercury(II) fluoride (HgF₂), also known as mercuric fluoride, primarily targets enzymes and proteins containing thiol (–SH) groups. These thiol groups are crucial for the structural and functional integrity of many enzymes and proteins. By binding to these groups, HgF₂ disrupts their normal function, leading to a cascade of biochemical disruptions .

Mode of Action

The interaction of HgF₂ with its targets involves the formation of mercury-thiol complexes . This binding is highly specific and strong due to the high affinity of mercury ions for sulfur atoms. The formation of these complexes inhibits the normal activity of enzymes and proteins, leading to their denaturation or inactivation. This disruption can affect various cellular processes, including metabolism, signal transduction, and structural integrity .

Biochemical Pathways

The inhibition of thiol-containing enzymes by HgF₂ affects several biochemical pathways:

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

These interactions can alter the function of these biomolecules, potentially leading to toxic effects .

Cellular Effects

Mercury compounds, including Mercury(2+);difluoride, can have profound effects on cellular processes. For instance, mercury has been shown to cause damage to the cellular membrane, leading to loss of physiological phospholipid asymmetry

Molecular Mechanism

Mercury compounds are known to bind to thiol groups in proteins, potentially inhibiting enzyme function and altering gene expression

Temporal Effects in Laboratory Settings

Mercury compounds have been shown to be removed effectively from solution within hours in laboratory settings

Dosage Effects in Animal Models

Mercury poisoning has been observed in animals exposed to high doses of other mercury compounds

Metabolic Pathways

Mercury compounds are known to interact with various enzymes and cofactors

Transport and Distribution

Mercury compounds are known to be transported and distributed in various tissues, including the brain and kidneys

Subcellular Localization

Mercury compounds are known to interact with various subcellular structures, including membranes and proteins

特性

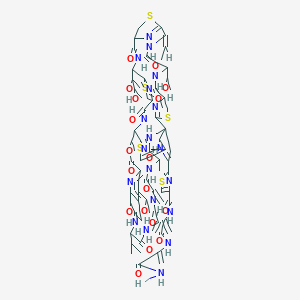

| { "Design of the Synthesis Pathway": "Mercury monofluoride can be synthesized by the reaction between mercury and fluorine gas. This reaction is highly exothermic and must be carried out under controlled conditions to prevent an explosion. Another method involves the reaction between mercury(II) oxide and hydrofluoric acid.", "Starting Materials": ["Mercury", "Fluorine gas", "Mercury(II) oxide", "Hydrofluoric acid"], "Reaction": [ "Method 1: Mercury + Fluorine gas -> Mercury monofluoride", "Method 2: Mercury(II) oxide + Hydrofluoric acid -> Mercury monofluoride + Water" ] } | |

CAS番号 |

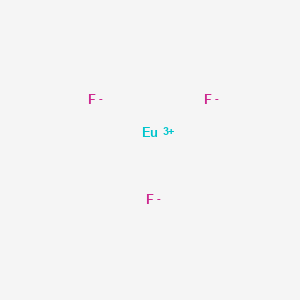

13967-25-4 |

分子式 |

F2Hg2 |

分子量 |

439.18 g/mol |

IUPAC名 |

fluoromercury |

InChI |

InChI=1S/2FH.2Hg/h2*1H;;/q;;2*+1/p-2 |

InChIキー |

FQZUXVBMUHSNRN-UHFFFAOYSA-L |

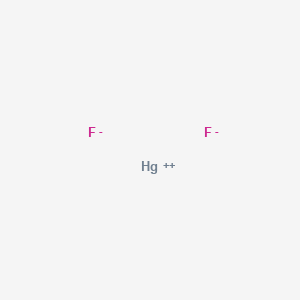

SMILES |

[F-].[F-].[Hg+2] |

正規SMILES |

F[Hg].F[Hg] |

その他のCAS番号 |

27575-47-9 |

製品の起源 |

United States |

Q & A

Q1: What is the molecular formula and weight of mercury fluoride?

A1: The molecular formula of mercury fluoride is HgF2. Its molecular weight is 238.59 g/mol. []

Q2: Is there any spectroscopic data available for mercury fluoride?

A2: While specific spectroscopic data is not provided in the abstracts, research on laser-cooled HgF mentions investigations into its electronic, rovibrational, and hyperfine structures. Theoretical calculations of hyperfine structures and g-factors of the ground state have also been conducted. [, ]

Q3: What is known about the stability of mercury fluoride?

A3: Mercury fluoride hydrolyzes in water and turns yellow upon exposure to moist air. []

Q4: How is mercuric fluoride utilized as a fluorinating agent?

A4: Mercuric fluoride acts as a potent fluorinating agent in various organic synthesis reactions. For instance, it facilitates the conversion of trichloromethylbenzene to trifluoromethylbenzene with high conversion and selectivity. [, , ] It has also been used to synthesize 1-bromo-1-chloro-1-fluoroacetone from monochloroacetone via a two-step process. []

Q5: Are there any specific applications of mercury fluoride in the fiber optics industry?

A5: While not detailed in the provided abstracts, mercuric fluoride finds applications in the fiber optics industry, potentially due to its fluorinating properties. []

Q6: Have computational methods been used to study mercury fluoride?

A6: Yes, molecular orbital calculations have been employed to investigate the stability and properties of high valent mercury fluoride ions (HgFn). These calculations revealed a large HOMO-LUMO energy gap and high electron affinity, indicating the stability of these ions. [] Relativistic ab initio and density functional theory calculations have also been used to explore the stability of HgF4. []

Q7: How does the structure of mercury fluoride ions impact their properties?

A7: The existence of high valent mercury fluoride ions, like HgF3 and HgF4, suggests significant involvement of mercury's 5d electrons in bonding with fluorine atoms. This observation challenges the traditional view of mercury as a non-transition metal. []

Q8: What are the known toxicological properties of mercury fluoride?

A8: Mercury fluoride is highly toxic. [] Research on environmental pollution mentions mercury as a significant pollutant from antimony smelteries. [, , , ] Similarly, industrial effluents containing mercury pose a risk to groundwater quality. []

Q9: How does mercury fluoride impact the environment?

A9: Research indicates that industrial activities, particularly antimony smelting, release mercury into the environment, contaminating soil and potentially leaching into groundwater. [, , , ] Coal combustion in power plants is also highlighted as a source of mercury pollution, impacting soil health. []

Q10: What other elements are often found alongside mercury as environmental pollutants?

A10: Studies on environmental pollution frequently mention arsenic, fluoride, selenium, and antimony alongside mercury. These elements often co-occur in industrial emissions and pose combined risks to ecosystems. [, , , ]

Q11: Are there any alternatives to mercury fluoride, particularly in its role as a fluorinating agent?

A11: While not explicitly mentioned in the provided abstracts, the research highlights the use of hydrogen fluoride as a fluorinating agent. [] The choice between different fluorinating agents likely depends on the specific reaction requirements and desired selectivity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)